![molecular formula C12H17ClF3N B1145846 Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride CAS No. 54779-55-4](/img/structure/B1145846.png)
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride can be synthesized through various chemical reactions, involving the use of tris(2-chloroethyl)amine hydrochloride and reaction with salicylaldehyde to create new compounds. Such processes often result in the formation of hydrogels or other polymers that exhibit responsive properties to external stimuli like pH and temperature, as seen in the work by Karimi et al. (2018) on chitosan hydrogels Karimi et al., 2018.
Molecular Structure Analysis
The molecular structure of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride and related compounds can be characterized using various spectroscopic and diffractometric techniques. Vogt et al. (2013) detailed the polymorphic forms of a related compound, highlighting the challenges and methodologies in distinguishing and analyzing such structures Vogt et al., 2013.
Chemical Reactions and Properties
The reactivity of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride with various reagents demonstrates its chemical versatility. For example, the reaction with primary amines under specific conditions can lead to the formation of new compounds, as discussed by Shipilovskikh et al. (2014) Shipilovskikh et al., 2014.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. However, specific studies focusing solely on these properties were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives or engaging in substitution reactions, are essential for the comprehensive understanding of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. The research by Sakamoto et al. (2006) on the versatility of certain groups for amine synthesis may provide insights into the chemical properties of related compounds Sakamoto et al., 2006.
Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis in Related Compounds : Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride is used in efficient synthetic methods for substances related to Cinacalcet Hydrochloride, such as various amine hydrochloride compounds, demonstrating its role in versatile synthetic processes (Lei et al., 2014).
Spectroscopic and Crystallographic Studies
Spectroscopic Characterization : This compound has been characterized using spectroscopic techniques in the context of cathinone derivatives, highlighting its utility in detailed chemical analysis and identification (Kuś et al., 2016).
Study of Polymorphism : It has been involved in studies exploring polymorphism in related pharmaceutical compounds, providing insights into the subtle structural differences and challenges in analytical characterization (Vogt et al., 2013).
Applications in Drug Development
Drug Delivery Research : This compound is utilized in the development of chitosan hydrogels for drug delivery, indicating its potential in enhancing drug solubility and sustained release (Karimi et al., 2018).
Development of Novel Compounds : It serves as a base compound for the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its role in creating new pharmaceutical agents (Liu, 2013).
Antimicrobial and Antioxidant Agent Synthesis : This compound is involved in the synthesis of new 1,2,4-Triazole Schiff Base and amine derivatives, which have been shown to possess antimicrobial and antioxidant activities (Sokmen et al., 2014).
Bioconjugation Studies
- Mechanism of Amide Formation : Its related compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), is studied to understand the mechanism of amide formation in bioconjugation, relevant for applications in protein chemistry and drug development (Nakajima & Ikada, 1995).
Future Directions
properties
IUPAC Name |
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUVGACNBMCHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.